molecular formula C8H3Cl2NO2 B8717152 2,6-Dichlorobenzoyl isocyanate CAS No. 35377-49-2

2,6-Dichlorobenzoyl isocyanate

Cat. No.: B8717152
CAS No.: 35377-49-2
M. Wt: 216.02 g/mol
InChI Key: JHKYTLZWWVOYCP-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzoyl isocyanate is a useful research compound. Its molecular formula is C8H3Cl2NO2 and its molecular weight is 216.02 g/mol. The purity is usually 95%.
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Properties

CAS No.

35377-49-2

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

IUPAC Name

2,6-dichlorobenzoyl isocyanate

InChI

InChI=1S/C8H3Cl2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H

InChI Key

JHKYTLZWWVOYCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N=C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A one-liter flask was purged with nitrogen while dry 2,6-dichlorobenzamide (125 grams, 0.64 mole) and dry toluene (300 ml.) were added. The nitrogen purge was continued as oxalyl chloride (100 grams, 0.79 mole) was added over a 15-minute period, with stirring. The reaction mixture was then heated to 55° C. and stirred overnight (about 18 hours) at 55° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

95 g of 2,6-dichlorobenzamide are suspended in from 250 to 300 ml of dry methylene chloride. After the addition of 56 ml of oxalyl chloride the mixture is slowly heated to boiling point, at which temperature the starting material rapidly dissolves with a strong evolution of hydrochloric acid. After boiling for from 15-18 hours the mixture is concentrated by evaporation in a vacuum. The resulting 2,6-dichlorobenzoylisocyanide is used for the next reaction step without further purification.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
275 (± 25) mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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reactant
Reaction Step One
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Reaction Step One

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